molecular formula C12H15NO4 B8814338 BZ-Thr-ome

BZ-Thr-ome

Cat. No.: B8814338
M. Wt: 237.25 g/mol
InChI Key: KHOWDUMYRBCHAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2R,3S)-2-benzamido-3-hydroxybutanoate is a chiral compound with significant importance in organic chemistry and various scientific research fields. This compound is characterized by its specific stereochemistry, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BZ-Thr-ome can be achieved through several methods. One common approach involves the reduction of methyl 2-benzamidomethyl-3-oxobutanoate using immobilized plant cells of Parthenocissus tricuspidata. This method yields the desired product with high enantiomeric excess and diastereomeric purity .

Industrial Production Methods

Industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. The use of immobilized cells in bioreactors allows for continuous production with high yields and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3S)-2-benzamido-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amido group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2R,3S)-2-benzamido-3-hydroxybutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of BZ-Thr-ome involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved often include enzyme-mediated reactions where the compound acts as a substrate or inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropionate
  • Methyl (2R,3S)-2,3-epoxy-3-(4-methoxyphenyl)propionate

Uniqueness

Methyl (2R,3S)-2-benzamido-3-hydroxybutanoate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and efficiency in certain reactions, making it valuable in both research and industrial applications .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

methyl 2-benzamido-3-hydroxybutanoate

InChI

InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)

InChI Key

KHOWDUMYRBCHAC-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

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